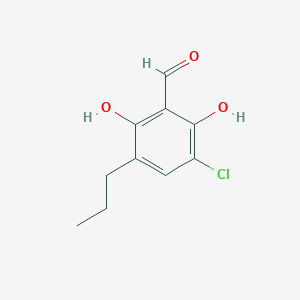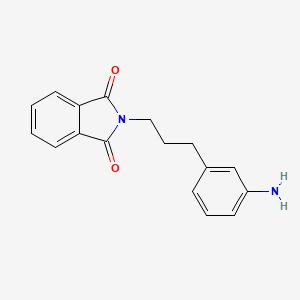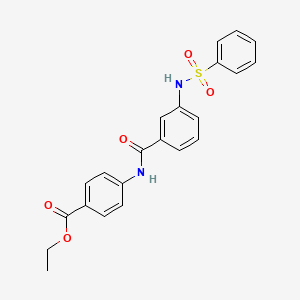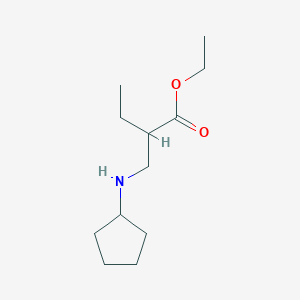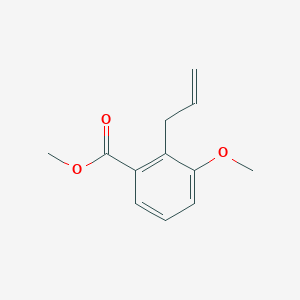
Methyl 2-allyl-3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-allyl-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a prop-2-en-1-yl group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-allyl-3-methoxybenzoate typically involves the esterification of 3-(methyloxy)-2-prop-2-en-1-ylbenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Methyl 2-allyl-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: The major product is 3-(hydroxy)-2-prop-2-en-1-ylbenzoic acid.
Reduction: The major product is 3-(methyloxy)-2-prop-2-en-1-ylbenzyl alcohol.
Substitution: The major products depend on the substituent introduced, such as 3-(bromo)-2-prop-2-en-1-ylbenzoate.
科学的研究の応用
Methyl 2-allyl-3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-allyl-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The prop-2-en-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-(ethyloxy)-2-prop-2-en-1-ylbenzoate
- Methyl 3-(propoxy)-2-prop-2-en-1-ylbenzoate
- Methyl 3-(butyloxy)-2-prop-2-en-1-ylbenzoate
Uniqueness
Methyl 2-allyl-3-methoxybenzoate is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. The methoxy group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs with different alkoxy groups.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
methyl 3-methoxy-2-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-4-6-9-10(12(13)15-3)7-5-8-11(9)14-2/h4-5,7-8H,1,6H2,2-3H3 |
InChIキー |
VFKOVOLHLPSUJO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1CC=C)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
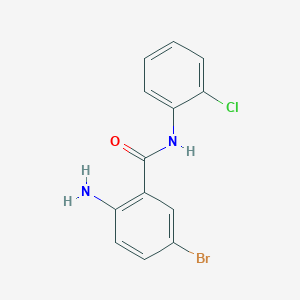
![Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-](/img/structure/B8323669.png)
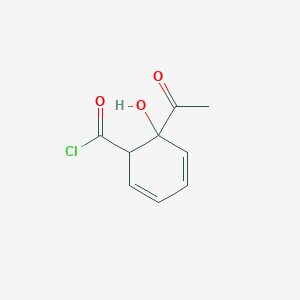
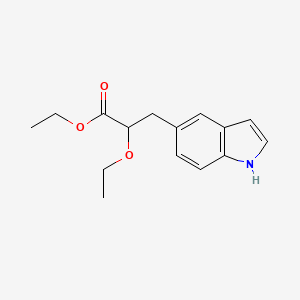
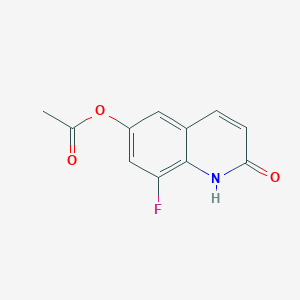
![N-[4-(allyloxy)benzyl]-N-(2-methyl-3-nitrophenyl)amine](/img/structure/B8323698.png)



